Quaterphenyl

Description

Historical Context and Evolution of Quaterphenyl (B1678625) Studies

This compound, as part of the broader class of oligophenyls, has a history intertwined with the study of conjugated aromatic systems. Its existence has been recognized for a considerable period, understood as a progression from simpler aromatic molecules like benzene, biphenyl (B1667301), and terphenyl. wikipedia.org, thieme-connect.com Early investigations into its chemical nature and potential applications date back several decades, with studies on methyl derivatives of p-quaterphenyl (B89873) appearing in scientific literature as early as 1957. acs.org this compound has also played a role as a precursor or model compound in the synthesis of conjugated polymers, such as poly(p-phenylene) (PPP), contributing to the understanding and development of materials with enhanced thermal and electronic properties. chalcogen.ro The evolution of this compound research reflects a broader trend in organic chemistry and materials science, moving from fundamental synthesis to the design of sophisticated molecules for advanced technological applications. researchgate.net, dic-global.com

Significance of this compound in Contemporary Chemical Research

In contemporary chemical research, this compound holds significant importance primarily due to its promising optoelectronic characteristics and its utility in materials science. ontosight.ai, cymitquimica.com It is recognized for its potential in the field of organic electronics, serving as a key component in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices, owing to its favorable charge carrier mobility and stability. ontosight.ai Beyond electronics, this compound functions as a scintillator, a material that emits light when exposed to ionizing radiation, often dissolved in solvents like toluene (B28343) for such applications. chemicalbook.com, wikipedia.org Current research also explores its integration into photodetectors and organic/inorganic photodiodes, leveraging its specific absorption and emission spectra. carta-evidence.org Furthermore, studies have investigated the intriguing possibility of superconductivity in this compound when doped with alkali metals, such as potassium, indicating a diverse range of research interests. ebi.ac.uk, arxiv.org Its role as a chromophore is also noteworthy, contributing to its luminescent properties. chemicalbook.com, wikipedia.org

Overview of Key Academic Research Trajectories for this compound

Academic research concerning this compound follows several key trajectories, driven by its potential applications and fundamental scientific interest.

Synthesis: A primary research focus involves developing efficient and versatile synthetic methodologies. This includes multi-step organic synthesis routes and modern cross-coupling techniques, such as the Suzuki-Miyaura coupling, for creating the aryl-aryl bonds necessary for this compound structures. ontosight.ai Plasma polymerization is also investigated as a method for producing this compound-like thin films. chalcogen.ro A significant area of research is dedicated to synthesizing functionalized derivatives tailored for specific applications, notably in the field of liquid crystals. tandfonline.com, researchgate.net, researchgate.net, tandfonline.com, researchgate.net

Photophysical Properties: A major research thrust centers on understanding and optimizing the photoluminescence (PL) characteristics of this compound and its derivatives. Studies meticulously investigate parameters such as photoluminescence quantum yields (PLQY), absorption and emission spectra, and Stokes shifts, particularly for applications requiring efficient solid-state emitters and advanced optoelectronic devices. omlc.org, researchgate.net, nih.gov, carta-evidence.org

Electronic and Material Properties: Research also explores the electronic behavior of this compound in thin film form, examining structural attributes like monoclinic crystal structures, energy gaps, and charge carrier mobility. ontosight.ai, carta-evidence.org A distinct research avenue investigates the emergent property of superconductivity in this compound systems when doped with alkali metals, highlighting its potential in condensed matter physics. ebi.ac.uk, arxiv.org

Thermal Stability: Characterization of the thermal stability of this compound and its derivatives is crucial for applications operating under demanding temperature conditions. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are routinely employed to assess these properties. nih.gov

Application-Oriented Research: Current research trajectories are strongly guided by the pursuit of practical applications, particularly in organic electronics (OLEDs, OFETs), optoelectronic devices (photodiodes), and advanced functional materials like liquid crystals. ontosight.ai, cymitquimica.com, tandfonline.com, researchgate.net, carta-evidence.org

Data Tables

Table 1: Key Physical Properties of p-Quaterphenyl

| Property | Value | Source |

| Molecular Formula | C24H18 | chemsrc.com, nih.gov, cymitquimica.com, chemeo.com |

| Molar Mass | 306.40 g/mol | chemsrc.com, nih.gov, chemeo.com |

| Appearance | White powder / Colorless solid | chemicalbook.com, cymitquimica.com |

| Melting Point | 312-314 °C | chemicalbook.com |

| Boiling Point | 428 °C (at 18 mm Hg) | chemicalbook.com |

| 479.8 °C (at 760 mmHg) | chemsrc.com | |

| Density | 1.074 g/cm³ | chemsrc.com |

Table 2: Key Photophysical Properties of p-Quaterphenyl

| Property | Value | Solvent | Excitation Wavelength | Source |

| Absorption Maxima | ~295 nm | Cyclohexane (B81311) | - | omlc.org, photochemcad.com |

| Emission Maxima | 435 nm, 444 nm | Cyclohexane | 337.8 nm (N2 laser) | carta-evidence.org |

| Photoluminescence Quantum Yield (PLQY) | 0.89 | Cyclohexane | - | omlc.org |

| 0.92 | - | - | omlc.org | |

| 0.91 | Dioxane | - | researchgate.net | |

| Energy Gap (Eg) | 2.87 eV (from absorption) | - | - | carta-evidence.org |

| 2.74 eV (from photoluminescence) | - | - | carta-evidence.org | |

| Stokes Shift | 0.13 eV | - | - | carta-evidence.org |

Mentioned Compound Names:

this compound

p-Quaterphenyl

m-Quaterphenyl

o-Quaterphenyl

Biphenyl

Terphenyl

Benzene

Poly(p-phenylene) (PPP)

Poly(p-phenylenevinylene) (PPV)

Tetramethyl-quaterphenyl derivatives

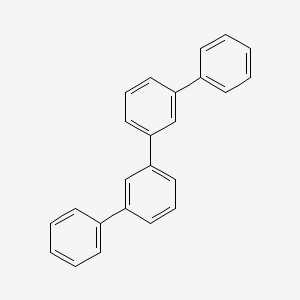

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-(3-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-3-9-19(10-4-1)21-13-7-15-23(17-21)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPJBAYCIXEHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029346 | |

| Record name | Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Waxy solid; [EPA ChAMP: Hazard Characterization] | |

| Record name | Quaterphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaterphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000086 [mmHg] | |

| Record name | Quaterphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1166-18-3, 29036-02-0 | |

| Record name | Quaterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029036020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-QUATERPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quaterphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quaterphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1':3',1'':3'',1'''-QUATERPHENYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUATERPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6QTH6872K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Quaterphenyl and Its Derivatives

Established Synthetic Routes for Oligophenyls

The synthesis of quaterphenyls largely relies on well-established cross-coupling reactions that have been refined over the years for the creation of carbon-carbon bonds between aryl systems. Additionally, other polymerization techniques have been explored for specific applications, such as the formation of thin films.

Cross-Coupling Reactions in Quaterphenyl (B1678625) Synthesis

Transition-metal-catalyzed cross-coupling reactions are the cornerstone of this compound synthesis, offering a high degree of control over the final structure.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, and it has been successfully applied to the synthesis of quaterphenyls. This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base. mdpi.com

A general approach for the synthesis of monofunctionalized p-quaterphenyls utilizes a Suzuki cross-coupling strategy. researchgate.net In one pathway, functionalized 4-iodobiphenyls are coupled with biphenyl-4-ylboronic acid. The reaction is efficiently catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with cesium fluoride (B91410) as the base, yielding the desired quaterphenyls in moderate to good yields. researchgate.net An alternative one-pot, two-step strategy involves the sequential Suzuki coupling reactions starting from benzene-1,4-diboronic acid. This method first reacts the diboronic acid with a functionalized iodobenzene (B50100) to form a biphenylylboronic acid intermediate, which is then coupled with 4-iodobiphenyl (B74954) without purification. researchgate.net

Detailed research findings have demonstrated the efficacy of this method. For instance, the synthesis of various monofunctionalized p-quaterphenyls has been reported with the following results:

| Reactants | Catalyst | Base | Solvent | Yield |

| 4'-Functionalized 4-iodobiphenyl + Biphenyl-4-ylboronic acid | 3 mol% Pd(PPh₃)₄ | Cesium Fluoride | Toluene (B28343)/Methanol/Water | 39-59% |

| Benzene-1,4-diboronic acid + 4-Functionalized iodobenzene, then + 4-Iodobiphenyl | Pd(PPh₃)₄ | Potassium Carbonate | Toluene/Methanol/Water | 57-65% |

This table presents data synthesized from reported experimental results for the Suzuki-Miyaura synthesis of monofunctionalized p-quaterphenyls. researchgate.net

The choice of base and solvent system is crucial for optimizing the reaction conditions and achieving satisfactory yields, especially when dealing with the low solubility of oligophenyls. researchgate.net

The Negishi reaction provides another powerful tool for the formation of carbon-carbon bonds, coupling an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of unsymmetrical biaryls and can be extended to the construction of this compound derivatives. organic-chemistry.org

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are often preferred due to their higher yields and greater tolerance for various functional groups. wikipedia.org

While specific examples detailing the synthesis of this compound via the Negishi reaction are less common in introductory literature, the principles are directly applicable. For instance, a biphenyl (B1667301) halide could be coupled with a biphenylzinc reagent, or a sequential coupling strategy could be employed. The reaction has been successfully used in the total synthesis of complex natural products, demonstrating its reliability and broad scope. For example, in the synthesis of (−)-stemoamide, a Negishi coupling was used to form an sp³-sp² C-C bond with a 78% yield. wikipedia.org In another instance, the synthesis of δ-trans-tocotrienoloic acid utilized a Negishi coupling that proceeded with a quantitative yield. wikipedia.org These examples underscore the potential for high efficiency in forming the aryl-aryl bonds necessary for this compound frameworks.

Key features of the Negishi reaction for potential this compound synthesis include:

Catalysts: Typically Pd(PPh₃)₄ or Ni(0) complexes. wikipedia.org

Reactants: An aryl halide (e.g., bromobiphenyl) and an organozinc compound (e.g., biphenylzinc chloride).

Advantages: High functional group tolerance and the ability to form C-C bonds between sp², sp³, and sp hybridized carbons. wikipedia.org

The classic Ullmann reaction, first reported in 1901, involves the copper-mediated coupling of two aryl halides to form a symmetric biaryl. wikipedia.orgorganic-chemistry.org This method has been applied to the synthesis of polyarenes, including this compound derivatives. orientjchem.org The traditional reaction requires high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, which can limit its applicability. wikipedia.orgorganic-chemistry.org

Optimization of the Ullmann reaction is crucial for its practical use in polyarene synthesis. Research has focused on various aspects to improve yields and moderate reaction conditions. One key area of optimization is the activation of the copper catalyst. Using activated copper powder can significantly enhance the reaction's efficiency. orientjchem.org

Investigations into the synthesis of 3,3'-bitolyl, an intermediate for polyarenes, have compared different conditions for the Ullmann reaction using 3-iodotoluene. orientjchem.org The reaction can be performed without a solvent at high temperatures or in a high-boiling solvent like dimethylformamide (DMF).

| Method | Reactant | Catalyst | Conditions | Yield |

| Variation A | 3-Iodotoluene | Activated Copper Powder | No solvent, 270°C, 30 min | 25-42% |

| Variation B | 3-Iodotoluene | Activated Copper Powder | DMF, boiling | 45-60% |

This table summarizes the findings from the optimization of the Ullmann reaction for the synthesis of a biaryl precursor for polyarenes. orientjchem.org

While modern cross-coupling reactions like Suzuki-Miyaura and Negishi are often preferred, the Ullmann reaction remains a relevant method, especially for the large-scale synthesis of symmetric biaryls and polyarenes where the starting materials are readily available and cost-effective. orientjchem.orgresearchgate.net

Plasma Polymerization Techniques for this compound Films

Plasma polymerization is a unique technique used to deposit thin polymer films onto a substrate. uni-mainz.de This method utilizes plasma (an ionized gas) to activate or fragment gaseous or liquid monomer molecules, which then polymerize on a surface. fraunhofer.de The resulting films are typically highly branched, cross-linked, and adhere well to the substrate. uni-mainz.de

This technique is advantageous for creating thin, pinhole-free coatings of polymers that may be insoluble in common solvents. The process involves introducing a monomer, such as an aromatic compound like biphenyl (a precursor to this compound), into a reactor where a glow discharge is generated. The energetic plasma environment creates reactive species (radicals and ions) from the monomer, which then deposit and polymerize on the substrate. uni-mainz.denih.gov

The properties of the resulting plasma-polymerized film are highly dependent on the plasma conditions, such as the power input, monomer flow rate, and pressure. researchgate.net By controlling these parameters, the chemical composition and structure of the film can be tailored. For instance, lower energy input tends to result in more "polymer-like" coatings that retain more of the original monomer structure, while higher energy input leads to denser, more fragmented, and inorganic-like films. researchgate.net

While specific studies on the plasma polymerization of this compound itself are not widely documented, the technique is applicable to aromatic hydrocarbons in general for creating functional thin films. fraunhofer.de The process offers a solvent-free method to create uniform coatings on various substrates, which is particularly useful for electronic and optical applications where thin, durable films are required. uni-mainz.defraunhofer.de

Superacid-Catalyzed Step-Polymerization Methods

Superacid-catalyzed step-polymerization has emerged as a metal-free method for synthesizing novel aromatic polymers. This one-pot reaction can be used to polymerize nonactivated aromatic hydrocarbons like p-quaterphenyl (B89873) with other monomers, such as fluoroketones. researchgate.net

In this method, a strong Brønsted superacid, typically trifluoromethanesulfonic acid (CF₃SO₃H, TFSA), is used to catalyze the polymerization at room temperature. researchgate.net The reaction of p-quaterphenyl with trifluoromethylalkyl or trifluoromethylaryl ketones in a mixture of TFSA and methylene (B1212753) chloride results in the formation of polymeric particles. researchgate.net

The resulting polymers incorporate the rigid this compound units into the polymer backbone, leading to materials with interesting properties. These fluorinated aromatic polymers have been shown to be microporous, making them potential candidates for applications such as molecular sieves. researchgate.net

| Polymer Precursors | Catalyst System | Key Findings |

| p-Quaterphenyl + Trifluoromethylalkyl/aryl ketones | Trifluoromethanesulfonic acid (TFSA) in Methylene Chloride | - Formation of polymeric particles at room temperature.- Polymers show insignificant weight loss below 500°C.- Solid-state NMR confirms incorporation of p-quaterphenyl.- Resulting polymers have free volumes around 0.205–0.221 cm³/g.- SEM shows pore sizes around 20–50 nm. |

This table presents detailed research findings from the superacid-catalyzed polymerization of p-quaterphenyl. researchgate.net

This synthetic route offers a novel way to create high-molecular-weight polymers with ether-bond-free aryl backbones and high thermal stability. The ability to tune the properties of the resulting polymers by selecting different ketone co-monomers opens up possibilities for creating new materials with tailored functionalities. researchgate.net

Controlled Synthesis of Substituted this compound Architectures

Lateral Substitution Strategies (e.g., Fluorination, Methylation)

Lateral substitution, which involves the attachment of functional groups to the sides of the phenyl rings, is a key strategy for modifying the conformational and solid-state packing of quaterphenyls. Among the various substituents, fluorine and methyl groups are frequently employed.

Fluorination, the incorporation of fluorine atoms, significantly alters the electronic properties of the this compound system. Due to the high electronegativity of fluorine, this modification can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can enhance the environmental stability of the material, particularly its resistance to oxidation, which is a crucial attribute for its use in electronic devices.

Methylation, the introduction of methyl groups, primarily influences the solubility and crystal packing of quaterphenyls. The steric bulk of the methyl groups can disrupt the intermolecular π-π stacking, leading to improved solubility in common organic solvents. This enhanced solubility is highly beneficial for solution-based processing and fabrication of thin films.

The synthesis of laterally substituted quaterphenyls is often accomplished through cross-coupling reactions, such as the Suzuki coupling, between appropriately substituted biphenyl precursors. The final substitution pattern of the this compound is dictated by the initial placement of substituents on the starting materials.

Terminal Functionalization Approaches (e.g., Dicarboxylic Acid, Amino Groups)

Terminal functionalization, the modification of the ends of the this compound molecule, is utilized to impart specific chemical reactivity, enhance processability, or drive self-assembly into ordered supramolecular structures. Dicarboxylic acid and amino groups are prominent examples of terminal functionalities.

Quaterphenyls terminated with dicarboxylic acid groups, such as 4,4'''-p-quaterphenyldicarboxylic acid, are valuable building blocks for the synthesis of metal-organic frameworks (MOFs) and liquid crystals. The carboxylic acid moieties can coordinate to metal ions to form extended porous networks or participate in hydrogen bonding interactions that promote the formation of liquid crystalline mesophases.

Amino-terminated quaterphenyls serve as essential monomers for the production of high-performance polymers and as charge-transporting materials in organic light-emitting diodes (OLEDs). The amino groups can act as reactive sites for polymerization or can be protonated to modulate the molecule's electronic characteristics.

Synthesis of Ladder-Type Quaterphenyls

Ladder-type quaterphenyls are characterized by their planar and rigid structures, where the adjacent phenyl rings are fused by additional covalent bonds. This planarization leads to enhanced π-electron delocalization along the molecular backbone, resulting in improved charge transport properties and strong light absorption and emission. These attributes make them highly promising for applications in organic electronics.

The synthesis of these complex structures is challenging and typically involves intramolecular cyclization of a flexible this compound precursor. For instance, a Friedel-Crafts-type reaction can be employed to cyclize a precursor bearing appropriately positioned methoxy (B1213986) and methyl groups. More recent methods have utilized transition-metal catalysis, such as platinum-catalyzed C-H activation and C-C bond formation cascades, to construct the ladder framework.

Development of Chiral this compound Derivatives

Chiral quaterphenyls are molecules that are non-superimposable on their mirror images. Chirality can be introduced by attaching chiral substituents or by inducing a helical twist in the this compound backbone through the incorporation of bulky groups that restrict rotation around the inter-ring single bonds, a phenomenon known as atropisomerism. These chiral molecules are of significant interest for their potential use in asymmetric catalysis, chiral recognition, and as materials for circularly polarized luminescence (CPL).

The synthesis of chiral quaterphenyls can be achieved through the coupling of chiral building blocks or by the resolution of a racemic mixture of the final product. For example, the Suzuki coupling of a chiral phenylboronic acid with a dihalobiphenyl can yield a chiral this compound derivative. The creation of stable atropisomers often requires the introduction of bulky ortho-substituents to create a high barrier to rotation.

Combinatorial and High-Throughput Synthesis Methodologies for this compound Libraries

Combinatorial and high-throughput synthesis techniques have emerged as powerful strategies for the rapid generation and screening of large libraries of this compound derivatives. These approaches enable a systematic exploration of the structure-property relationships by efficiently creating a multitude of structurally diverse molecules.

Solid-phase synthesis is a common platform for the combinatorial generation of this compound libraries. In this approach, a biphenyl precursor is anchored to a solid support, and subsequent Suzuki coupling reactions are carried out with a diverse set of boronic acids in a parallel or split-and-pool fashion. This methodology allows for the creation of a large number of distinct this compound compounds in a short amount of time, which can then be screened for desired properties.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of quaterphenyls, especially complex and highly substituted derivatives, necessitates careful optimization of reaction conditions to maximize yields and ensure high purity. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this compound synthesis, and its success is contingent on several critical parameters.

Key reaction parameters that are typically optimized include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. For instance, the synthesis of sterically hindered quaterphenyls may require the use of bulky, electron-rich phosphine (B1218219) ligands to facilitate the coupling reaction. Similarly, the selection of an appropriate base and solvent is crucial for ensuring the solubility of the reactants and promoting the catalytic cycle.

The table below provides an interactive overview of typical conditions for Suzuki coupling reactions in this compound synthesis.

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | PPh₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O |

| Temperature | 60-120 °C |

Advanced Spectroscopic and Characterization Techniques in Quaterphenyl Research

Structural Elucidation and Crystallographic Analysis

The precise arrangement of molecules in crystalline solids and thin films is fundamental to their physical properties. Techniques like X-ray diffraction (XRD) and various microscopic methods provide detailed insights into these structures.

X-ray diffraction is a powerful tool for determining the crystal structure, lattice parameters, and phase purity of solid materials. For quaterphenyl (B1678625), XRD studies have characterized its bulk crystalline form and the structural ordering in thin films deposited on various substrates.

Bulk crystalline this compound typically crystallizes in a monoclinic unit cell with the space group P 2₁/a researchgate.net. The reported lattice parameters are approximately a = 0.811 nm, b = 0.561 nm, and c = 1.791 nm, with a monoclinic angle β of 95.80° researchgate.net. In this arrangement, this compound molecules form stacked layers with a herringbone packing within each layer researchgate.net.

In thin films, especially those deposited on crystalline substrates like Au(111), XRD reveals polycrystalline structures with varying degrees of epitaxial ordering researchgate.netaip.orgnih.govaip.orgtugraz.attugraz.at. Studies have shown that as-deposited films often exhibit a monoclinic structure researchgate.net. The orientation of crystallites can be influenced by the substrate, with specific planes like (211) or (311) aligning parallel to the substrate surface, indicating epitaxial growth aip.orgtugraz.attugraz.at. Annealing can lead to recrystallization and changes in crystallite size, which in turn affect electrical properties researchgate.net. High-pressure XRD studies have also indicated structural changes, potentially related to the dihedral angle between phenyl rings, without a clear first-order phase transition up to 13 GPa wsu.edu.

Table 1: XRD Structural Parameters of this compound

| Crystal System | Space Group | Lattice Parameters (nm) | β (°) | Reference |

|---|

Microscopic techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are essential for visualizing the surface morphology, grain structure, and growth patterns of this compound thin films. These methods provide direct evidence of how molecules arrange themselves on a surface and how films evolve during deposition.

SEM and AFM analyses of this compound thin films deposited via thermal evaporation or physical vapor transport have revealed diverse morphologies. On clean gold surfaces, for instance, films can consist of needle-shaped crystallites or islands, with their orientation influenced by the substrate's crystallographic structure aip.orgnih.govtugraz.at. Studies on NaCl(001) substrates have shown accumulations of this compound molecules around surface defects, with crystallites oriented with their long molecular axes nearly perpendicular to the surface aip.org. The morphology can transition from ordered monolayers to 2D powder-like structures with increasing film thickness aip.org. The application of techniques like AFM has also demonstrated the potential for forming molecularly smooth films over large areas, which is critical for device applications researchgate.net.

Hirschfeld surface analysis is a computational method used to visualize and quantify the nature and contribution of different intermolecular interactions within a crystal lattice. By mapping electron density, it provides a detailed "fingerprint" of the interactions surrounding a molecule.

Vibrational and Electronic Spectroscopic Probes

Spectroscopic methods probe the vibrational and electronic energy levels of molecules, offering insights into their structure, bonding, and electronic transitions.

Infrared (IR) spectroscopy is widely used to confirm the molecular structure of organic compounds by identifying characteristic vibrational modes associated with specific functional groups and bond types. For this compound, IR spectroscopy is employed to verify the integrity of thin films after deposition processes and to study structural changes under external stimuli.

IR spectra of this compound films deposited by thermal evaporation have confirmed that the process is effective in producing films without significant molecular dissociation researchgate.net. The characteristic absorption bands of this compound, corresponding to C-H stretching and aromatic ring vibrations, can be identified nih.govnist.gov. Furthermore, IR spectroscopy has been utilized in high-pressure studies to monitor conformational changes in polyphenyl molecules, including this compound, where specific IR-active modes can change or disappear as molecules transition from a twisted to a more planar conformation under pressure wsu.eduresearchgate.net.

UV-Vis absorption spectroscopy is a primary method for investigating the electronic structure of organic molecules, revealing information about electronic transitions, conjugation length, and the energy gap. This compound, with its extended π-electron system, exhibits characteristic absorption in the UV region.

The UV-Vis absorption spectra of this compound films typically show broad absorption bands in the ultraviolet range, indicative of π-π* electronic transitions researchgate.netresearchgate.netacademie-sciences.fr. The exact position and shape of these bands are influenced by factors such as the solid-state packing, film morphology, and any processing or annealing steps researchgate.netresearchgate.net. For instance, studies have reported absorption spectra for this compound thin films with broad absorption extending from the UV into the visible range, with reported optical band gaps around 2.87 eV for as-deposited films, decreasing to 2.74 eV after annealing researchgate.net. Other studies report direct optical band gaps of 2.35 eV for as-deposited films, which decrease to 2.05 eV upon annealing researchgate.net. These values reflect the delocalization of π-electrons along the conjugated backbone. Derivatives of this compound, such as fluorinated versions, show shifts in absorption maxima, demonstrating the sensitivity of the electronic properties to molecular structure researchgate.net.

Table 2: UV-Vis Absorption Maxima and Energy Gaps of this compound

| Sample/Conditions | Absorption Maxima (λ_max) | Energy Gap (E_g) | Reference |

|---|---|---|---|

| Thin film (as-deposited) | ~200–2500 nm (broad absorption) | ~2.87 eV | researchgate.net |

| Thin film (annealed) | ~200–2500 nm (broad absorption) | ~2.74 eV | researchgate.net |

| Thin film (as-deposited) | Not specified (direct optical band gap) | ~2.35 eV | researchgate.net |

| Thin film (annealed) | Not specified (direct optical band gap) | ~2.05 eV | researchgate.net |

| Solution (Dichloromethane) | 272 nm | Not specified | academie-sciences.fr (for derivative) |

Note: Some references provide broad absorption ranges rather than specific λ_max values for thin films. Values for derivatives are included where direct this compound data is limited but illustrative of spectral properties.

Compound List

This compound (C₂₄H₁₈)

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a powerful technique used to investigate the light-emitting properties of molecules like this compound. By exciting the sample with light of a specific wavelength and measuring the emitted light, researchers can determine emission spectra, quantum yields, and energy gaps. This compound is known for its blue emission, a characteristic that makes it attractive for display technologies.

Research has shown that para-quaterphenyl (p-quaterphenyl) thin films exhibit distinct emission peaks. When excited by a nitrogen laser at 337.8 nm, p-quaterphenyl (B89873) films have been observed to display two emission peaks, typically around 435 nm and 444 nm researchgate.net. The energy gap, derived from both absorption and photoluminescence data, provides insight into the electronic transitions within the molecule, with values around 2.74 eV obtained from PL measurements researchgate.net. The Stokes shift, the difference between the peak absorption and emission wavelengths, is reported to be approximately 0.13 eV researchgate.net. Furthermore, the fluorescence quantum yield, a measure of the efficiency of luminescence, for p-quaterphenyl in solution has been reported to be high, around 0.89 or 0.92 omlc.org. These parameters are critical for designing efficient luminescent materials.

Data Table 1: Photoluminescence (PL) Emission Characteristics of p-Quaterphenyl

| Parameter | Value(s) | Notes |

| Emission Peaks (nm) | 435, 444 | Excited by N2-laser (337.8 nm) researchgate.net |

| Excitation Wavelength | 275 nm omlc.org, 337.8 nm researchgate.net | |

| Energy Gap (eV) | 2.74 (from PL) | 2.87 (from absorption) researchgate.net |

| Stokes Shift (eV) | 0.13 | researchgate.net |

| Quantum Yield | 0.89, 0.92 | omlc.org |

| Solvent | Cyclohexane (B81311) | omlc.org |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is invaluable for identifying molecules and characterizing their structural properties through vibrational fingerprinting. This technique probes the vibrational modes of a molecule, which are unique to its chemical structure and bonding. For this compound, Raman spectroscopy can reveal information about the stretching and bending of its phenyl rings and the linkages between them.

The Raman spectra of oligophenylenes, including this compound, exhibit characteristic bands that correspond to specific vibrational modes. Previous studies have assigned intense and narrow peaks to inter-ring C-C stretching vibrations, often observed around 1582 cm⁻¹, and vibrations of the sp² hybridized carbon atoms within the phenyl rings, typically around 1319 cm⁻¹ researchgate.net. Other observed bands, such as those around 1220 cm⁻¹ (intra-ring C-C stretching), 1280 cm⁻¹ (inter-ring C-C stretching), and 1600 cm⁻¹ (in-plane C-H bending), further contribute to the molecule's unique vibrational fingerprint researchgate.net. These specific spectral signatures allow for the unambiguous identification and structural confirmation of this compound.

Data Table 2: Characteristic Raman Shifts of p-Quaterphenyl

| Vibrational Mode Description | Characteristic Raman Shift (cm⁻¹) | Notes |

| Inter-ring C-C stretching | ~1582 | Assignment based on previous Raman studies researchgate.net |

| Vibrations of sp² carbons in phenyl rings | ~1319 | Assignment based on previous Raman studies researchgate.net |

| Intra-ring C-C stretching | ~1220 | General oligophenylene vibration researchgate.net |

| Inter-ring C-C stretching | ~1280 | General oligophenylene vibration researchgate.net |

| In-plane C-H bending | ~1600 | General oligophenylene vibration researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure, connectivity, and conformational dynamics of organic compounds like this compound. It provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C.

NMR studies on this compound and its derivatives are instrumental in confirming the linear arrangement of the phenyl rings and assessing the molecule's conformation in solution. For instance, ¹H NMR spectra of this compound or related structures can display signals in the aromatic region, with specific chemical shifts providing information about the symmetry and electronic distribution within the molecule. Signals around 7.46 ppm (multiplet) and 7.62–7.74 ppm (overlapping signals) have been observed for aromatic protons, aiding in structural identification researchgate.net. In more complex systems incorporating this compound units, such as macrocycles, specific protons have been found to resonate at lower fields (e.g., 7.77 ppm and 7.67 ppm) due to anisotropic effects from adjacent unsaturated bonds, indicating their position and electronic environment academie-sciences.fr. ¹³C NMR can also provide precise structural data, with sp carbon atoms in this compound-containing structures observed around 89.3 ppm, suggesting a relatively strain-free configuration academie-sciences.fr. Beyond static structure determination, NMR can also provide insights into conformational flexibility and energy barriers for bond rotation, which are crucial for understanding how the molecule behaves in different environments copernicus.org.

Theoretical and Computational Investigations of Quaterphenyl

Quantum Chemical Approaches

Quantum chemical methods are indispensable for predicting molecular properties from first principles, offering detailed information about electronic structure and excited-state dynamics.

Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method used to investigate the electronic structure and optical properties of molecules like quaterphenyl (B1678625). DFT methods, particularly those employing hybrid functionals such as B3LYP, have been utilized to calculate key electronic parameters, including ionization potential, electron affinity, chemical hardness, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netresearchgate.netaip.org. These parameters are directly related to a molecule's reactivity, conductivity, and light absorption characteristics. Studies on substituted this compound derivatives, such as tetramethyl-p-quaterphenyl, have revealed how molecular modifications and environmental factors (e.g., solvent effects) influence these electronic properties researchgate.netresearchgate.netaip.org. For instance, the presence of a cyclohexane (B81311) solvent can induce a blue shift in absorption peaks compared to the gas phase researchgate.net. DFT calculations also provide insights into the distribution of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding charge transfer and exciton (B1674681) formation researchgate.netresearchgate.net.

Table 1: Electronic Properties of Tetramethyl-p-quaterphenyl (DFT Calculations)

| Property | Value (Without Solvent) | Value (With Cyclohexane Solvent) | Reference |

| HOMO (eV) | -5.717 | -5.845 | researchgate.netresearchgate.net |

| LUMO (eV) | -2.777 | -2.594 | researchgate.netresearchgate.net |

| Energy Gap (Eg) (eV) | 2.939 | 3.251 | researchgate.netresearchgate.net |

| Electrophilicity (ω) (eV) | 4.2473 | 4.2201 | researchgate.netresearchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties, including excitation energies, oscillator strengths, and transition dipole moments. These calculations are fundamental for understanding the photophysical behavior of this compound, such as its absorption and emission spectra rsc.orgresearchgate.netacs.orgnih.gov. TD-DFT studies on fluorinated ladder-type quaterphenyls have demonstrated that the degree and position of fluorine substitution significantly impact the spectral positions, band shapes, fluorescence quantum yields, and lifetimes rsc.orgresearchgate.net. These effects are attributed to subtle changes in the molecular orbitals involved in electronic transitions and the vibronic patterns of the ground (S₀) and first excited (S₁) states rsc.orgresearchgate.net. Furthermore, TD-DFT is instrumental in analyzing the nature of excited states, including charge-transfer (CT) and locally excited (LE) states, which are crucial for processes like energy transfer and photochemistry acs.orgscience.govresearchgate.net.

Table 2: Excitation Energies and Oscillator Strengths for Tetramethyl-p-quaterphenyl (TD-DFT Calculations)

| Excited State | Energy (nm) | Energy (eV) | Oscillator Strength (f) | Reference |

| 1st | 338.82 | 3.6593 | 1.5891 | researchgate.net |

| 2nd | 291.75 | 4.2497 | 0.0001 | researchgate.net |

| 3rd | 284.56 | 4.3570 | 0.0030 | researchgate.net |

Note: Data pertains to Tetramethyl-p-quaterphenyl.

For systems where electron correlation is significant or where excited-state dynamics involve multiple electronic states, ab initio multireference quantum chemical methods are employed. These methods, such as CASSCF (Complete Active Space Self-Consistent Field) and its extensions like XMCQDPT (eXact Multi-Configurational Quasi-Particle Density Theory), are used to calculate parameters for charge transport models, like the Marcus theory rate constant acs.orgacs.orgnih.gov. In the context of this compound crystals, these methods have been utilized to determine the microscopic parameters governing hole hopping rates between adjacent molecules acs.org. The accuracy of these ab initio calculations is vital for predicting the thermally activated hole mobility in organic semiconductor crystals acs.orgfigshare.com.

The Self-Consistent Field (SCF) method within the Linear Combination of Atomic Orbitals (LCAO) Molecular Orbital (MO) theory provides a foundational framework for understanding chemical bonding and electronic structure q-chem.communi.czresearchgate.net. This approach describes molecular orbitals as linear combinations of atomic orbitals, allowing for the calculation of electron distribution and bond orders q-chem.comresearchgate.net. The bond order, calculated as half the difference between the number of electrons in bonding and antibonding molecular orbitals, quantifies the strength and nature of chemical bonds within the this compound molecule q-chem.communi.czresearchgate.net. SCF-LCAO-MO calculations are essential for analyzing the delocalized π-electron system characteristic of conjugated molecules like this compound, providing insights into the stability and electronic delocalization within the molecular structure researchgate.netdtic.mil.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, offers a rigorous method for partitioning molecular space into atomic basins based on the topology of the electron density pitt.eduresearchgate.netavogadro.cc. QTAIM analysis, applied to this compound, allows for the detailed characterization of electron distribution, identification of bond paths, and determination of atomic properties researchgate.netdergipark.org.tr. By examining the gradient vector field of the electron density, QTAIM identifies critical points, such as bond critical points, which are indicative of chemical bonds and their characteristics pitt.edu. This topological analysis provides a deeper understanding of the nature of bonding and interatomic interactions within the this compound framework, contributing to a more complete picture of its electronic structure pitt.eduresearchgate.netdergipark.org.tr. Studies have explored the application of QTAIM to this compound nanowires under electric fields, revealing how electron distribution and chemical bond characteristics change researchgate.netdergipark.org.tr.

Simulations of Molecular Dynamics and Charge Transport

Molecular dynamics (MD) simulations, often coupled with quantum chemical calculations, are employed to study the collective behavior of molecules and their transport properties in condensed phases, such as molecular crystals acs.org. For this compound, these simulations are crucial for understanding charge transport, particularly hole transport in organic semiconductor crystals acs.orgfigshare.comacs.org.

Table 3: Charge Transport Properties of p-Quaterphenyl (B89873) Crystal

| Property | Value | Direction | Method | Reference |

| Hole Mobility | < 0.01 cm²/ (V·s) | Monte Carlo simulation with Marcus-like rate constants (ab initio derived) | acs.orgfigshare.com | |

| Transport Type | Thermally activated hopping, localized states | N/A | Theoretical analysis and simulation | acs.orgfigshare.com |

Prediction of Electronic and Photophysical Parameters

Theoretical calculations provide a powerful means to predict fundamental electronic and photophysical parameters of this compound and its derivatives, offering insights into their potential applications.

Ionization Potential, Electron Affinity, and Energy Gap Determination

Key electronic properties such as ionization potential (IP), electron affinity (EA), and the energy gap (Eg) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are routinely calculated using computational chemistry methods like Density Functional Theory (DFT). For tetramethyl-p-quaterphenyl, DFT calculations using the B3LYP functional with a 6-311G** basis set have yielded specific values for these parameters, both in the absence and presence of a solvent ajchem-a.com.

Table 1: Electronic Properties of Tetramethyl-p-Quaterphenyl (DFT Calculations)

| Property | Without Solvent (eV) | With Cyclohexane Solvent (eV) |

| Ionization Potential | 5.717 | 5.845 |

| Electron Affinity | 2.777 | 2.594 |

| Energy Gap (HOMO-LUMO) | 2.939 | 3.251 |

These calculated values are critical for understanding the molecule's behavior in electronic devices, such as its ability to donate or accept electrons and the energy required for electronic excitations rsc.orglibretexts.orglibretexts.org. The energy gap, in particular, is directly related to the wavelengths of light the molecule can absorb or emit libretexts.orgresearchgate.net.

Chemical Hardness, Softness, and Electronegativity Calculations

Related to the frontier orbital energies are concepts of chemical hardness, softness, and electronegativity, which describe a molecule's resistance to electron deformation and its tendency to attract electrons, respectively rsc.orgscielo.brunc.educhalcogen.ro. These parameters are derived from IP and EA values.

For tetramethyl-p-quaterphenyl, calculations indicate the following values for these descriptors ajchem-a.com:

Table 2: Chemical Reactivity Descriptors for Tetramethyl-p-Quaterphenyl (DFT Calculations)

| Property | Without Solvent | With Cyclohexane Solvent |

| Chemical Hardness | 1.469 eV | 1.6255 eV |

| Electronegativity | 4.2473 eV | 4.2201 eV |

Chemical hardness quantifies the resistance of a molecule to changes in its electron distribution scielo.brchalcogen.ro. A higher hardness generally implies greater stability scielo.br. Electronegativity, on the other hand, is a measure of the average electron-binding energy rsc.orgchalcogen.ro.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic transitions and reactivity libretexts.orgresearchgate.netjoaquinbarroso.com. The energy difference between these orbitals, the HOMO-LUMO gap, dictates the lowest energy electronic transition libretexts.orgresearchgate.net. Computational studies analyze the spatial distribution of these orbitals to identify regions of electron density and predict reactive sites ajchem-a.comrsc.orgjoaquinbarroso.com.

For tetramethyl-p-quaterphenyl, the distribution of HOMO and LUMO orbitals has been computationally mapped, illustrating the delocalization of electron density across the conjugated system ajchem-a.com. These orbitals are central to processes such as charge injection and transport in organic electronic devices and are key to understanding photophysical phenomena like fluorescence and phosphorescence libretexts.orgresearchgate.net. Electronic transitions, often dominated by the HOMO-LUMO transition, are directly influenced by the energy gap and molecular structure niscpr.res.in.

Theoretical Studies of Solvent Effects on this compound Properties

The behavior of this compound and its derivatives can be significantly influenced by their surrounding environment, particularly the solvent. Theoretical studies employing models like the Polarizable Continuum Model (PCM) are used to investigate these solvent effects on electronic and photophysical properties ajchem-a.comscielo.org.cojournalajr2p.comufjf.br.

Studies on this compound derivatives have shown that solvent polarity can alter electronic properties such as ionization potential, electron affinity, and energy gap ajchem-a.comufjf.br. For instance, in tetramethyl-p-quaterphenyl, the presence of cyclohexane as a solvent led to an increase in the energy gap and ionization potential, while the electron affinity decreased compared to the gas phase calculation ajchem-a.com. These changes are attributed to specific solute-solvent interactions, such as dipole-dipole interactions and polarization effects, which stabilize or destabilize the molecular orbitals differently scielo.org.cojournalajr2p.comufjf.br. Such solvent-induced modifications are critical for tuning the optoelectronic performance of this compound-based materials in various applications.

Compound List:

this compound

Tetramethyl-p-quaterphenyl

Research on Electronic and Optical Phenomena in Quaterphenyl Systems

Charge Transport Mechanisms and Conductivity Research

The movement of charge carriers within quaterphenyl (B1678625) systems is a key area of investigation, with studies focusing on conductivity in various forms, including thin films and molecular crystals.

Investigation of AC Conductivity and Dielectric Behavior in Thin Films

Studies on para-quaterphenyl (p-quaterphenyl) thin films have characterized their AC conductivity and dielectric properties as a function of frequency and temperature. The AC conductivity generally increases with both temperature and frequency, indicating a thermally activated process. The dielectric constant and dielectric loss exhibit a decrease with increasing frequency and an increase with rising temperature. These observations are consistent with polarization phenomena in the material. researchgate.netscience.govscience.gov

Correlated Barrier Hopping Model Interpretation of Conduction

The dominant mechanism explaining the charge transport in p-quaterphenyl (B89873) thin films and bulk samples has been identified as the Correlated Barrier Hopping (CBH) model. This model suggests that charge carriers hop between localized states, with the hopping rate influenced by the energy barriers between these states. The CBH model effectively describes the observed frequency and temperature dependence of AC conductivity, with the AC activation energy decreasing as frequency increases, further supporting hopping conduction. researchgate.netafricaresearchconnects.comresearchgate.net

Anisotropic Hole Transport in Molecular Crystals

Research into this compound in its molecular crystal form has highlighted anisotropic hole transport. This means that the mobility of holes, which are positively charged carriers, is dependent on the direction within the crystal lattice. Theoretical studies and simulations aim to elucidate the relationships between molecular structure, packing arrangements, and the resulting directional dependence of hole mobility. researchgate.netacs.orgx-mol.comras.ru

Photophysical Processes and Luminescence Studies

This compound and its derivatives exhibit significant photophysical properties, including fluorescence, which are vital for optoelectronic applications.

Fluorescence Quantum Yields and Lifetimes

Studies on p-quaterphenyl and its derivatives have reported fluorescence quantum yields and lifetimes. For example, certain folded fluorophores containing this compound units have demonstrated absolute fluorescence quantum yields ranging from 30% to 38% in THF solution. Their fluorescence lifetimes in THF have been measured between 6.5 and 8.6 nanoseconds (ns), indicating radiative decay from singlet excited states. acs.orgresearchgate.netfigshare.comglobal-sci.org

Compound Name Table

| Common Name | Chemical Name/Description |

| p-Quaterphenyl | 1,1′:4′,1′′:4′′,1′′′-Quaterphenyl; 1,4-bis(phenyl)benzene |

| Tetramethyl-p-quaterphenyl | 2,5,2''',5'''-tetramethyl-p-quaterphenyl |

| Perfluoro-p-quaterphenyl | Perfluoro-p-quaterphenyl (PFQP) |

| BBQ | 4,4′-bis(2-butyloctyloxy)-p-quaterphenyl |

| TMI | 2,5,2'''',5''''-tetramethyl-p-quinquephenyl |

| QUI | 3,5,3'''',5''''-tetra-f-butyl-p-quinquephenyl |

Applications of Quaterphenyl in Advanced Materials Research

Organic Electronics Development

Quaterphenyl (B1678625) and its substituted forms are integral to the advancement of organic electronics, contributing to the development of more efficient and stable devices.

This compound derivatives have shown considerable promise in OLED technology. Their ability to facilitate charge transport and, in some cases, act as emissive materials, makes them attractive for improving device performance. For instance, compounds derived from [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-diamine (QPDA), such as 4P-NPD, have been successfully employed as blue emission layers, for efficient excitation blocking, and as hole extraction layer materials in OLEDs lookchem.comossila.com. These materials contribute to reduced efficiency roll-off in devices, a critical factor for practical applications ossila.com. Furthermore, p-quaterphenyl (B89873) monolayers have demonstrated excellent performance in organic field-effect transistors (OFETs), indicating their broader potential in organic electronic devices, including OLEDs researchgate.net. The inherent charge carrier mobility and stability of this compound compounds are key attributes for their integration into OLED architectures ontosight.ai.

In the realm of photovoltaic devices, including organic solar cells (OSCs), this compound derivatives are being explored for their potential as donor materials. Their suitable energy levels and favorable absorption properties, coupled with good charge carrier mobility, make them candidates for efficient light harvesting and charge separation ontosight.aiontosight.ai. The development of p-quaterphenyl monolayers also shows promise for organic photovoltaic cells (OPVs) due to their excellent performance characteristics researchgate.net.

Para-quaterphenyl (p-quaterphenyl) thin films have been extensively studied for their application in organic/inorganic photodiodes. Research has characterized these films, revealing a monoclinic structure and significant absorption across a broad wavelength range (200–2500 nm) carta-evidence.orgresearchgate.net. Photoluminescence measurements show distinct emission peaks at 435 nm and 444 nm, with an energy gap reported around 2.74–2.87 eV carta-evidence.orgresearchgate.net. When integrated into p-quaterphenyl/p-Si heterojunctions, these films demonstrate promising photodiode characteristics, including responsivity and detectivity, suggesting their utility in enhancing photodetector performance carta-evidence.orgresearchgate.netdergipark.org.trdergipark.org.tr.

Table 1: p-Quaterphenyl Thin Film Properties for Photodiodes

| Property | Value | Unit | Measurement Method/Condition |

| Structure | Monoclinic | - | X-ray Diffraction (XRD) |

| Absorption Range | 200–2500 | nm | Spectrophotometry |

| Photoluminescence Peak 1 | 435 | nm | Excitation at 337.8 nm (N2 laser) |

| Photoluminescence Peak 2 | 444 | nm | Excitation at 337.8 nm (N2 laser) |

| Energy Gap (Absorption) | 2.87 | eV | Absorption spectrum |

| Energy Gap (Photoluminescence) | 2.74 | eV | Photoluminescence spectrum |

| Stokes Shift | 0.13 | eV | Calculated from absorption/PL |

This compound units are incorporated into poly(aryl ether)s to create advanced charge transporting materials. Specifically, p-quaterphenyl segments, particularly when functionalized with electron-withdrawing groups such as cyano or trifluoromethyl, serve as effective electron transporting units due to their enhanced electron affinity acs.org. These polymers, such as poly[oxy-[9-(2-ethylhexyl)carbazole-3,6-oxy]-3,3'''-dicyano-p-quaterphenyl-4,4'''-ylene] (PCNCA) and poly[oxy-[9-(2-ethylhexyl)carbazole-3,6-oxy]-3,3'''-bis(trifluoromethyl)p-quaterphenyl-4,4'''-ylene] (PCFCA), exhibit good thermal stability, with 5% weight loss temperatures above 400 °C acs.org. The HOMO and LUMO energy levels of these polymers are reported as approximately -5.23 eV and -3.25 eV for PCNCA, and -5.41 eV and -3.32 eV for PCFCA, respectively acs.org. Such materials are crucial for improving the stability and reducing the operating voltage of polymeric light-emitting diodes (PLEDs) nih.gov.

Table 2: this compound-Containing Poly(aryl ether)s for Charge Transport

| Polymer Name/Type | This compound Unit Function | HOMO Level (eV) | LUMO Level (eV) | Thermal Stability (Td5%) |

| PCNCA | Electron Transport | -5.23 | -3.25 | > 400 °C |

| PCFCA | Electron Transport | -5.41 | -3.32 | > 400 °C |

Liquid Crystal Research and Display Technologies

This compound derivatives are also central to the development of liquid crystal (LC) materials, particularly for high-performance display technologies. Their rigid, rod-like molecular structure and the ability to tune their properties through substitution make them ideal candidates for liquid crystalline phases.

The synthesis of substituted quaterphenyls has yielded compounds with significant mesomorphic properties. Researchers have synthesized numerous laterally substituted 4,4'''-dialkyl-p-quaterphenyls, incorporating groups such as fluorine, chlorine, and methyl, to study their mesomorphic behavior and phase transition temperatures tandfonline.com. These studies highlight how the type, number, and position of lateral substituents influence the resulting liquid crystalline phases tandfonline.comresearchgate.netmdpi.com.

Quaterphenyls functionalized with isothiocyanate terminal groups and lateral alkyl substituents have demonstrated high birefringence (Δn), typically in the range of 0.44–0.63 researchgate.netsurajitdhara.in. Such high birefringence is crucial for applications requiring rapid switching times and broad nematic ranges in liquid crystal displays researchgate.netmdpi.com. Furthermore, nematic thioisocyanate this compound liquid crystals exhibit high dielectric anisotropy, making them suitable for applications operating in the GHz frequency range researchgate.net. The incorporation of chiral fragments into this compound structures can lead to the formation of smectic-C* phases with extended temperature ranges, exceeding 95 °C in some instances researchgate.net. The potential application of compounds like [1,1',3',1",3",1"'-Quaterphenyl]-3,3'''-dicarbonaldehyde in liquid crystal synthesis further underscores the versatility of the this compound core lookchem.com.

Quaterphenyls as Chiral Dopants for Cholesteric and Blue Phase Materials

The incorporation of chiral dopants into liquid crystal (LC) phases is crucial for inducing specific structural organizations, such as helical superstructures in cholesteric liquid crystals and the formation of blue phases. This compound derivatives, particularly those functionalized with chiral moieties, have demonstrated efficacy in this regard. These chiral quaterphenyls can be synthesized to possess moderate helical twisting power (HTP), a key parameter that dictates the pitch of the induced helix in cholesteric phases. Their compatibility with a range of nematic host mixtures, coupled with their inherent birefringence, makes them suitable candidates for chiral dopants in medium to highly birefringent nematic materials. This application is vital for generating cholesteric and blue phase materials, which are essential for advanced display technologies and optical applications tandfonline.comresearchgate.netresearchgate.net. Research indicates that the synthesis of chiral mesomorphic this compound derivatives, often with cyclohexylterphenyl moieties, has yielded ferroelectric liquid crystal (FLC) compositions with wide temperature ranges for the Sm-C* phase, low operating voltages, and good orientation quality tandfonline.comtandfonline.com.

High Birefringence Materials Development for Liquid Crystal Displays

Quaterphenyls are recognized for contributing to high birefringence (Δn) in liquid crystal materials, a critical property for enhancing the performance of liquid crystal displays (LCDs). High Δn values are essential for reducing response times and enabling thinner display cells, particularly for advanced applications like color-sequential LCDs and devices requiring sub-millisecond response times mdpi.comresearchgate.netnih.gov. The extended π-conjugated system of the this compound core provides a basis for significant optical anisotropy. By incorporating specific substituents, such as isothiocyanate terminal groups and lateral alkyl or fluoro substituents, researchers have synthesized this compound derivatives exhibiting birefringence values in the range of 0.44–0.63 surajitdhara.in. These materials are considered appropriate components for high-birefringent nematic mixtures used in various display technologies, including VA (Vertical Alignment) mode LCDs and augmented reality (AR) displays researchgate.netresearchgate.netnih.govgoogle.comrsc.orgmdpi.com. The ability to fine-tune properties like melting point, viscosity, and mesophase range through molecular design, including lateral substitutions, further enhances their utility in developing next-generation displays researchgate.netmdpi.comsurajitdhara.innih.gov.

Data Table 1: Birefringence (Δn) of this compound Derivatives in Liquid Crystal Applications

| Compound/Mixture Type | Birefringence (Δn) | Wavelength (nm) | Temperature (°C) | Notes | References |

| This compound derivatives (general) | 0.2–0.5 | Not specified | Not specified | Used in mixtures for advanced display applications | mdpi.comresearchgate.netnih.gov |

| This compound-based chiral diesters | Moderate | Not specified | Not specified | Moderate helical twisting power, suitable for cholesteric/blue phases | tandfonline.comresearchgate.netresearchgate.net |

| Laterally alkyl substituted quaterphenyls | 0.44–0.63 | Not specified | Not specified | Isothiocyanate terminal group, suitable for high-birefringent mixtures | surajitdhara.in |

| UCF-N2 (containing this compound derivatives) | High (≥0.12) | Not specified | Not specified | Low viscosity, negative dielectric anisotropy, for mobile displays | mdpi.com |

| This compound and phenylethynyltolane derivatives | 0.49 to 0.318 | 400 to 1600 | 23 | Isothiocyanate terminal group, fluorinated lateral substituents | nih.gov |

| This compound derivatives in AR display mixtures | ~0.26 | Not specified | Not specified | Broad temperature adaptability, moderate γ₁, dielectric anisotropy | rsc.org |

Scintillation Activity for Radiation Detection Research

This compound exhibits significant scintillation activity, making it a candidate material for radiation detection. Organic scintillators, including this compound crystals, are known for their fast decay times and low atomic numbers (Z), which are advantageous for certain detection applications researchgate.netresearchgate.netijs.silbl.gov. This compound crystals and their derivatives have been investigated for their ability to convert radiation energy into detectable light. Studies have noted that organic scintillators like this compound can show different scintillation decay times for different types of ionizing particles, such as alpha particles or protons compared to electrons researchgate.netresearchgate.net. This property is crucial for pulse shape discrimination (PSD), a technique used to differentiate between different types of radiation, such as neutrons and gamma rays researchgate.netresearchgate.net. While specific light yield and decay time values for this compound itself are often compared to standards like stilbene (B7821643) or anthracene, its potential in composite scintillators and organic glasses for enhanced performance in fast neutron detection is also being explored mdpi.comresearchgate.netgoogle.com.

Data Table 2: Scintillation Properties of this compound and Related Materials

| Material/Application | Scintillation Property | Value | Notes | References |

| This compound crystals | Decay Time (for alpha/protons) | Longer than for electrons | Useful for Pulse Shape Discrimination (PSD) | researchgate.netresearchgate.net |

| This compound-based plastic scintillators | Decay Time | Accelerated with increasing concentration | Compared to PPO-based plastics | mdpi.com |

| This compound-based organic glasses | Light Yield | 10,000 to 25,000 photons/MeVee | Higher than trans-stilbene, potential for low-cost production; also exhibits efficient PSD | google.com |

| p-Quaterphenyl (in solution) | Fluorescence Quantum Yield | 0.89 - 0.92 | Measured in cyclohexane (B81311); high quantum yield is characteristic of its luminescent properties | omlc.orgresearchgate.netphotochemcad.com |

| p-Terphenyl (as a reference for this compound) | Light Output | ~3.5 × 10⁴ photons/MeVee | A factor of ~2-3 brighter than commercially available scintillators; used as a benchmark for this compound-based detectors | researchgate.net |

| This compound-based emitters | Emission | Sky-blue | Mentioned in context of X-ray scintillators, suggesting potential for related applications | documentsdelivered.com |

Development of Organic Optical Filters and Switches

The optical properties of this compound, including its absorption and fluorescence characteristics, lend themselves to applications in organic optical filters and switches. This compound thin films exhibit distinct absorption and emission spectra, with optical band gaps reported around 2.2 eV for as-deposited films, which can be influenced by gamma irradiation rajpub.com. The material's ability to absorb UV and visible light, along with its nonlinear optical properties such as nonlinear absorption coefficients, makes it a subject of study for optoelectronic devices researchgate.netrajpub.comcore.ac.uk. While direct applications as commercial optical filters or switches may not be extensively detailed, the fundamental photophysical properties suggest potential. For instance, its nonlinear susceptibility and refractive index have been calculated, indicating its suitability for nonlinear optical applications researchgate.net. The development of colored organic semiconducting films, which can function as optical filters or in nonlinear optical switching, often involves molecules like this compound due to their tunable electronic structures researchgate.net.

Potential in Photonics Research

This compound's conjugated structure and photoluminescent properties position it as a material with considerable potential in broader photonics research. Its high fluorescence quantum yield (around 0.89-0.92) and relatively short fluorescence decay times (e.g., < 1 ns in low viscosity solvents) are desirable attributes for light-emitting applications omlc.orgresearchgate.net. This compound has been investigated for its use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its semiconductor properties and charge transport capabilities ontosight.aiossila.com. The molecule's ability to form thin films with specific optical constants and its potential for modification through chemical synthesis further expand its utility in photonics researchgate.netrajpub.comresearchgate.netossila.com. For example, its derivatives have been explored for creating self-assembled monolayers and Langmuir-Blodgett films, relevant for molecular electronics and optoelectronic devices ossila.com. The research into this compound's electronic and optical properties, including its energy gap and response to external stimuli, continues to uncover its potential in next-generation photonic and optoelectronic technologies.

Supramolecular Chemistry and Self Assembly of Quaterphenyl Architectures

Host-Guest Interactions Involving Quaterphenyl (B1678625) Derivatives

This compound derivatives have been instrumental in the design of host-guest systems, where a host molecule forms a complex with a guest molecule. A notable example involves this compound tetracarboxylic acid (QPTC), which self-assembles into a two-dimensional porous network capable of accommodating guest molecules. The defined cavities within the QPTC network can selectively bind with guest molecules like coronene (B32277), leading to the formation of a stable 2D Kagome complex. This demonstrates the potential of this compound-based hosts in creating organized molecular assemblies with specific recognition properties.